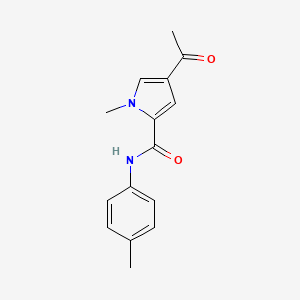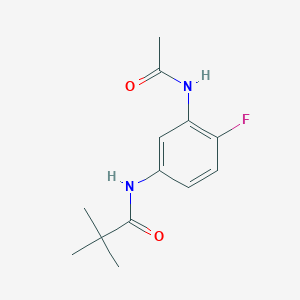
N-(3-acetamido-4-fluorophenyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamido-4-fluorophenyl)-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug. It is commonly referred to as AF-DX 116 and has been studied for its effects on the muscarinic acetylcholine receptor.
Mécanisme D'action
AF-DX 116 works by binding to the muscarinic acetylcholine receptor and preventing the activation of the receptor by acetylcholine. This leads to a decrease in the activity of the receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AF-DX 116 are related to its effects on the muscarinic acetylcholine receptor. By blocking the receptor, AF-DX 116 can lead to a decrease in the activity of the parasympathetic nervous system, which is responsible for regulating involuntary functions such as heart rate and digestion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AF-DX 116 in lab experiments is its potency as a muscarinic acetylcholine receptor antagonist. This allows for precise control over the activity of the receptor and its downstream signaling pathways. However, one limitation is its specificity for the muscarinic acetylcholine receptor, which may limit its use in studying other signaling pathways.
Orientations Futures
There are several potential future directions for research on AF-DX 116. One area of interest is its potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to understand the downstream effects of muscarinic acetylcholine receptor blockade and its potential implications for other signaling pathways. Finally, there is potential for the development of more potent and specific muscarinic acetylcholine receptor antagonists based on the structure of AF-DX 116.
Méthodes De Synthèse
The synthesis of AF-DX 116 involves the reaction of 3-acetamido-4-fluoroaniline with 2,2-dimethylpropanoic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or chromatography.
Applications De Recherche Scientifique
AF-DX 116 has been extensively studied for its effects on the muscarinic acetylcholine receptor. It has been shown to be a potent antagonist, meaning it blocks the receptor from being activated by acetylcholine. This has potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and schizophrenia.
Propriétés
IUPAC Name |
N-(3-acetamido-4-fluorophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-8(17)15-11-7-9(5-6-10(11)14)16-12(18)13(2,3)4/h5-7H,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOMGJCTFLYJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamido-4-fluorophenyl)-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

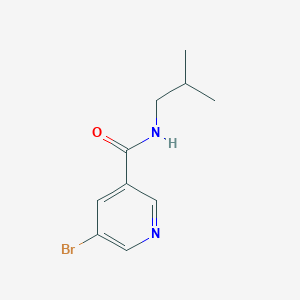
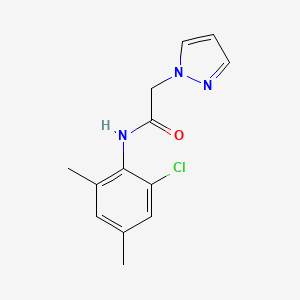

![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
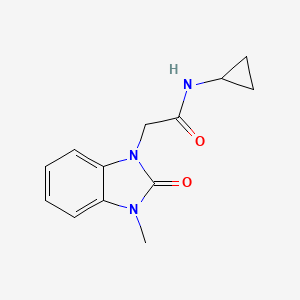

![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)





